Cas no 350-46-9 (1-Fluoro-4-nitrobenzene)
1-Fluoro-4-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Fluoro-4-nitrobenzene
- Fluoronitrobenzene3
- Fluoronitrobenzenecolorlesssolid
- 4-Fluoronitrobenzene
- p-fluoronitrobenzene
- 4-Nitrofluorobenzene
- 1-Fluor-4-nitrobenzol
- 4-Fluornitrobenzol
- 4-fluoro-1-nitrobenzene
- 4-fluoro-nitro-benzene
- 4-nitro-1-fluorobenzene
- para-fluoronitrobenzene
- para-nitro fluorobenzene
- p-fluoromitrobenzene
- p-fluoronitorobenzene
- P-NITROFLUOROBENZENE
- Benzene, 1-fluoro-4-nitro-
- 1-Nitro-4-fluorobenzene
- 1-Fluoro-4-nitro-benzene
- p-fluoro nitrobenzone
- p-fluoro nitrobenzene
- 1,4-Fluoronitrobenzene
- A2M2FH7XHH
- PARA FLUORO NITROBENZENE
- WFQDTOYDVUWQMS-UHFFFAOYSA-N
- 4fluoronitrobenzene
- 4-fluornitrobenzene
- 4-fluronitrobenzen
- 1-fluoro-4-nitro benzene
- AKOS005207030
- 4-fluoronitro-benzene
- AKOS025395644
- NSC 10281
- NSC-10281
- p-fluoronitro benzene
- SCHEMBL16591626
- l-fluoro-4-nitrobenzene
- Q27273534
- EINECS 206-502-8
- WLN: WNR DF
- MFCD08705010
- 1-NITRO-4-FLUOROBENZENE [HSDB]
- 1-Fluoro-4-nitrobenzene, purum, >=98.0% (GC)
- 350-46-9
- 4-fluoro-l-nitrobenzene
- fluoro-4-nitrobenzene
- FT-0618544
- 178603-76-4
- Benzene, 1-fluoro-4-nitro-, labeled with carbon-14 (9CI)
- 1 -fluoro-4-nitrobenzene
- NS00004090
- 4-fluro-1-nitrobenzene
- EN300-19364
- parafluoronitrobenzene
- p-fluoro -nitrobenzene
- UNII-A2M2FH7XHH
- 4-flouronitrobenzene
- F0001-1015
- 1-fiuoro-4-nitrobenzene
- CS-W008789
- BENZENE,1-FLUORO-4-NITRO-, LABELED WITH CARBON-14 (9CI)
- p-fluoro-nitrobenzene
- 4-nitrophenylfluoride
- CHEMBL163729
- Z104473634
- 4-Fluoro-nitrobenzene
- 4-Fluro-nitrobenzene
- 4-fluronitrobenzene
- NSC10281
- W-200549
- 1-fluoro4-nitrobenzene
- AS-11956
- SCHEMBL536
- 1-fluoro-4nitro-benzene
- HSDB 2735
- 4-(fluoro)nitrobenzene
- EC 206-502-8
- 1-Fluoro-4-nitrobenzene, 99%
- 4-fluoronitro benzene
- F0105
- A6148
- AM20040254
- InChI=1/C6H4FNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4
- 4-nitro-fluorobenzene
- SY322633
- PB47744
- 4-fluoro1-nitrobenzene
- 4-NITROPHENYL FLUORIDE
- 4-fluoro nitro benzene
- 4-fluoro-1-nitro-benzene
- DTXSID9022025
- 4-Fluoronitrobenzene,99%
- MFCD28053761
- BBL027638
- STK399779
- DB-003484
- Nitrobenzene, 4-fluoro-
- SY258665
- DB-103230
- 4-Nitrofluorobenzene ; p-Fluoronitrobenzene;4-Fluoronitrobenzene
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- MDL: MFCD00007282
- Inchi: 1S/C6H4FNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H
- InChI Key: WFQDTOYDVUWQMS-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)[N+](=O)[O-]
- BRN: 606923
Computed Properties
- Exact Mass: 141.02300
- Monoisotopic Mass: 141.022607
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 45.8
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not available
- Density: 1.33 g/mL at 25 °C(lit.)
- Melting Point: 21 °C (lit.)
- Boiling Point: 207°C(lit.)
- Flash Point: Degrees Fahrenheit:194°F
Degrees Celsius:90°C - Refractive Index: n20/D 1.531(lit.)
- Water Partition Coefficient: Insoluble in water.
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 45.82000
- LogP: 2.25710
- Solubility: Not available
- Vapor Pressure: 5.5 mmHg ( 70 °C)
1-Fluoro-4-nitrobenzene Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302,H312,H331,H373
- Warning Statement: P261,P280,P311
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:1
- Hazard Category Code: 20/21/22-33
- Safety Instruction: S36-S36/37
- RTECS:DA1400000
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1
- HazardClass:6.1
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Store at room temperature
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22
1-Fluoro-4-nitrobenzene Customs Data
- HS CODE:29049085
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Fluoro-4-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F035A-25g |
1-Fluoro-4-nitrobenzene |
350-46-9 | 99% | 25g |
¥60.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F035A-500g |
1-Fluoro-4-nitrobenzene |
350-46-9 | 99% | 500g |
¥282.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F035A-100g |
1-Fluoro-4-nitrobenzene |
350-46-9 | 99% | 100g |
¥97.0 | 2022-09-28 | |
| Alichem | A019087520-1kg |
1-Fluoro-4-nitrobenzene |
350-46-9 | 98% | 1kg |
$299.00 | 2023-09-02 | |
| Fluorochem | 002698-250g |
1-Fluoro-4-nitrobenzene |
350-46-9 | 98% | 250g |
£30.00 | 2022-03-01 | |
| Fluorochem | 002698-1kg |
1-Fluoro-4-nitrobenzene |
350-46-9 | 98% | 1kg |
£84.00 | 2021-07-03 | |
| Chemenu | CM328764-1000g |
1-fluoro-4-nitrobenzene |
350-46-9 | 95+% | 1000g |
$96 | 2021-06-16 | |
| Apollo Scientific | PC3910-250g |
4-Fluoronitrobenzene |
350-46-9 | 99% | 250g |
£30.00 | 2025-02-21 | |
| Apollo Scientific | PC3910-1Kg |
4-Fluoronitrobenzene |
350-46-9 | 99% | 1kg |
£95.00 | 2025-02-21 | |
| Apollo Scientific | PC57472-250g |
4-Fluoronitrobenzene |
350-46-9 | 96% | 250g |
£16.00 | 2025-02-21 |
1-Fluoro-4-nitrobenzene Suppliers
1-Fluoro-4-nitrobenzene Related Literature
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Cecilia Russell,Andrew J. S. Lin,Peter Hains,Michela I. Simone,Phillip J. Robinson,Adam McCluskey RSC Adv. 2015 5 93433
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Gopalakrishnan Venkatesan,Yuri Dancik,Arup Sinha,Mei Bigliardi,Ramasamy Srinivas,Thomas Dawson,Suresh Valiyaveettil,Paul Bigliardi,Giorgia Pastorin New J. Chem. 2019 43 16188
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Xuexue Dong,Yiying Yang,Yang Shen,Aihua Yuan,Zengjing Guo,Heng Song,Fu Yang Green Chem. 2022 24 4012
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4. Activated aromatic substitution by piperidine or [1-2H]piperidine in benzene. Dependence of kinetic deuterium isotope effect on the group displacedFrancesco Pietra,Dario Vitali,Sergio Frediani J. Chem. Soc. B 1968 1595
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Melody Yee-Man Wong,Sin-Heng Man,Chi-Ming Che,Kai-Chung Lau,Kwan-Ming Ng Analyst 2014 139 1482
Additional information on 1-Fluoro-4-nitrobenzene
Introduction to 1-Fluoro-4-nitrobenzene (CAS No. 350-46-9)
1-Fluoro-4-nitrobenzene, with the chemical formula C₆H₄FNO₂, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and materials science due to its versatile structural properties. This compound, identified by the CAS number 350-46-9, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its unique combination of a fluorine atom and a nitro group on a benzene ring imparts distinct electronic and steric characteristics, making it a valuable building block for further chemical modifications.
The significance of 1-Fluoro-4-nitrobenzene in modern chemistry cannot be overstated. Its applications span across multiple domains, including medicinal chemistry, agrochemicals, and advanced material synthesis. The presence of the fluorine atom, in particular, enhances the metabolic stability and binding affinity of molecules derived from this precursor, which is a critical factor in drug design. Recent studies have highlighted its role in developing novel therapeutic agents targeting various diseases, including cancer and infectious disorders.
In the realm of pharmaceutical research, 1-Fluoro-4-nitrobenzene has been extensively utilized in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The nitro group on the benzene ring facilitates electrophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups that can modulate biological activity. For instance, researchers have leveraged this compound to develop small-molecule inhibitors that selectively inhibit specific kinases involved in tumor proliferation. These inhibitors have shown promising results in preclinical trials, demonstrating high efficacy with acceptable toxicity profiles.
The incorporation of fluorine into drug molecules has been well-documented to improve pharmacokinetic properties such as bioavailability and resistance to enzymatic degradation. 1-Fluoro-4-nitrobenzene, by serving as a precursor for fluorinated derivatives, plays a pivotal role in this endeavor. Recent advancements in fluorination techniques have enabled the precise introduction of fluorine atoms at desired positions within complex molecular frameworks. This precision is particularly crucial in designing drugs that interact with biological targets at the atomic level, ensuring optimal therapeutic effects.
Beyond pharmaceuticals, 1-Fluoro-4-nitrobenzene finds applications in materials science, particularly in the development of organic electronic materials. The electron-withdrawing nature of both the fluorine and nitro groups influences the electronic properties of conjugated polymers derived from this compound. Such polymers are used in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors (OFETs). The unique electronic characteristics imparted by these groups enhance device performance, making them more efficient and durable.
The synthesis of 1-Fluoro-4-nitrobenzene typically involves nitration followed by fluorination of benzene derivatives. Advances in synthetic methodologies have led to more sustainable and efficient processes for producing this compound. For example, catalytic fluorination techniques have reduced reliance on hazardous reagents while maintaining high yields. These innovations align with global efforts to promote green chemistry principles, ensuring that industrial processes are environmentally benign.
In conclusion, 1-Fluoro-4-nitrobenzene (CAS No. 350-46-9) is a multifaceted compound with far-reaching implications in pharmaceuticals and materials science. Its structural versatility enables the development of innovative drugs and advanced materials that address critical challenges in medicine and technology. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its place as a cornerstone of modern chemical innovation.
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